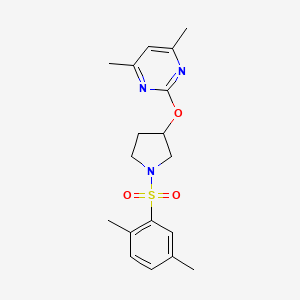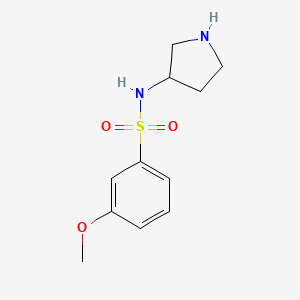
3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 3-methoxybenzenesulfonyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, resulting in the formation of 3-hydroxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: 3-Hydroxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the sulfonamide group, which can coordinate with metal centers.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
3-Methoxybenzenesulfonamide: Lacks the pyrrolidine ring, which may result in different biological activity and binding properties.
N-(Pyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy group, which can affect its chemical reactivity and interactions with biological targets.
3-Hydroxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide: Contains a hydroxyl group instead of a methoxy group, which can influence its oxidation state and solubility.
Uniqueness: 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide is unique due to the combination of the methoxy group, pyrrolidine ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(7-10)17(14,15)13-9-5-6-12-8-9/h2-4,7,9,12-13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCHPLIGBNGDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)
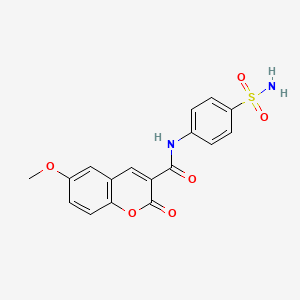
![Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2691289.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
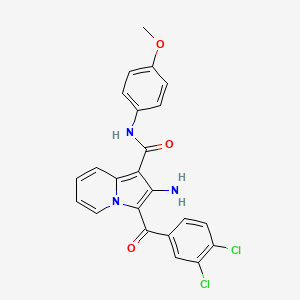
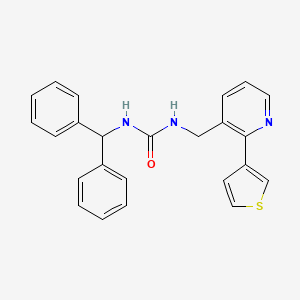
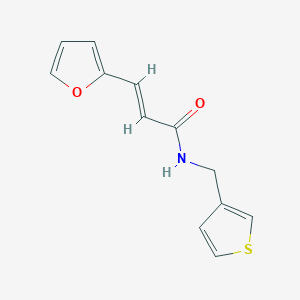

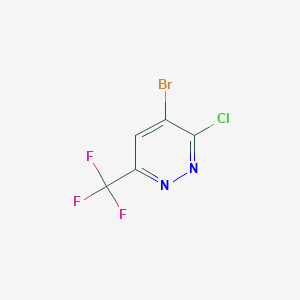
![N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2691298.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
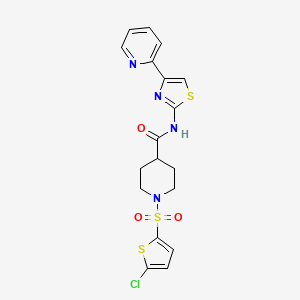
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
